2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of benzodioxole, oxadiazole, pyrrole, and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with pyrrole and tetrahydroquinoline derivatives under specific reaction conditions. Common reagents used in these steps include palladium catalysts for cross-coupling reactions and various organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain moieties within the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anticancer effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
- Other benzodioxole derivatives
Uniqueness
What sets 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE apart from similar compounds is its unique combination of structural motifs. The presence of benzodioxole, oxadiazole, pyrrole, and tetrahydroquinoline moieties within a single molecule provides a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C24H20N4O4 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C24H20N4O4/c29-22(28-12-3-6-16-5-1-2-7-18(16)28)14-27-11-4-8-19(27)24-25-23(26-32-24)17-9-10-20-21(13-17)31-15-30-20/h1-2,4-5,7-11,13H,3,6,12,14-15H2 |
InChI Key |
GJQJSMJLCNVJIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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